molecular formula C30H40O7 B10858056 ganoderic acid E

ganoderic acid E

Cat. No.: B10858056
M. Wt: 512.6 g/mol
InChI Key: VBGDQDJVTLQGNO-USLMHDLPSA-N
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Description

Ganoderic Acid E is a high-purity lanostane-type triterpenoid isolated from the medicinal mushroom *

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H40O7

Molecular Weight

512.6 g/mol

IUPAC Name

2-methyl-4-oxo-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid

InChI

InChI=1S/C30H40O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h15-16,18,21H,8-14H2,1-7H3,(H,36,37)/t15?,16?,18-,21+,28+,29-,30+/m1/s1

InChI Key

VBGDQDJVTLQGNO-USLMHDLPSA-N

Isomeric SMILES

CC(CC(=O)CC(C)C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C

Canonical SMILES

CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C

Origin of Product

United States

Preparation Methods

Column Chromatography

Crude extracts require further purification to isolate this compound. Kikuchi et al. (2008) employed silica gel chromatography with gradient elution (hexane:ethyl acetate) to separate individual triterpenoids. this compound was identified in later fractions due to its moderate polarity, with structural confirmation via nuclear magnetic resonance (NMR) and mass spectrometry (MS).

High-Performance Liquid Chromatography (HPLC)

Modern protocols utilize reverse-phase HPLC for higher purity. A C18 column with acetonitrile-water (0.1% formic acid) mobile phase enables baseline separation of this compound from analogs like ganoderic acids D and F. UV detection at 245 nm is standard, leveraging the conjugated diene system in triterpenoids.

Table 2: HPLC Conditions for this compound Analysis

ParameterSpecification
ColumnC18 (250 mm × 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile:0.1% Formic Acid (70:30)
Flow Rate1.0 mL/min
Detection Wavelength245 nm
Retention Time~15.2 min
Reference

Quantitative Analysis and Quality Control

Ultraviolet-Visible (UV-Vis) Spectroscopy

The patented method employs UV-Vis spectroscopy for rapid quantification. this compound exhibits λₘₐₓ at 245 nm, with a linear calibration range of 0.01–0.5 mg/mL (R² > 0.99). Samples are diluted 1:1 and scanned against standards to calculate concentrations.

Challenges in Standardization

Variability in fungal strains and extraction efficiency necessitates rigorous quality control. Batch-to-batch consistency is achieved through standardized fermentation conditions and HPLC validation. Residual solvents (e.g., chloroform) must comply with ICH guidelines, requiring rotary evaporation under reduced pressure (40°C).

Emerging Techniques and Optimization

Metabolic Engineering

Efforts to overexpress lanosterol synthase in Ganoderma strains aim to boost triterpenoid yields. CRISPR-Cas9-mediated editing of the oxidosqualene cyclase gene has shown promise in pilot studies, though scalability remains a challenge.

Chemical Reactions Analysis

Types of Reactions

Ganoderic acid E undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties or to study its structure-activity relationships .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Anticancer Properties

Ganoderic acid E has shown promising anticancer effects in several studies:

  • Mechanism of Action : It induces apoptosis in cancer cells by modulating various signaling pathways. For instance, it has been noted to inhibit the proliferation of breast cancer cells and promote cell cycle arrest .
  • Case Studies : In vitro studies have demonstrated that this compound can enhance the sensitivity of cancer cells to chemotherapeutic agents, suggesting its potential as an adjunct therapy in cancer treatment .

Liver Protection

Research indicates that this compound plays a protective role against liver damage:

  • Protective Effects : A study reported that ganoderic acids significantly reduced liver injury markers in animal models subjected to alcohol-induced liver damage. The intervention improved liver function by reducing oxidative stress and lipid accumulation .
  • Mechanistic Insights : this compound modulates liver metabolism and supports the regulation of genes involved in lipid metabolism and oxidative stress response .

Neuroprotective Effects

This compound may also have applications in neuroprotection:

  • Cognitive Function : Studies have suggested that it promotes cognitive function by enhancing autophagy and reducing amyloid-beta accumulation in neurodegenerative models . This positions this compound as a potential therapeutic agent for conditions like Alzheimer’s disease.
  • Neuroinflammation : It has been observed to mitigate neuroinflammation, which is crucial for protecting neuronal health .

Metabolic Disorders

This compound has shown efficacy in managing metabolic disorders:

  • Antidiabetic Effects : Research indicates that it can improve insulin sensitivity and glucose metabolism, making it a candidate for diabetes management . It acts by targeting glucose transporters involved in cellular glucose uptake.
  • Weight Management : Its role in lipid metabolism suggests a potential application in obesity management by regulating fat accumulation and promoting energy expenditure .

Data Summary and Case Studies

Application AreaMechanism of ActionKey Findings
AnticancerInduces apoptosis; inhibits cell proliferationEnhanced sensitivity to chemotherapy; effective against breast cancer cells .
Liver ProtectionReduces oxidative stress; modulates lipid metabolismSignificant reduction in liver injury markers; improved liver function in alcohol models .
NeuroprotectionEnhances autophagy; reduces amyloid-beta accumulationPromotes cognitive function; mitigates neuroinflammation .
Metabolic DisordersImproves insulin sensitivity; regulates glucose uptakePositive effects on glucose metabolism; potential for diabetes management .

Mechanism of Action

Comparison with Similar Compounds

Structural Differences

Ganoderic acids share a core lanostane structure but differ in functional groups and side chains. Key structural distinctions include:

  • Ganoderic Acid A (GA-A): Contains a hydroxyl group at C-3 and a carbonyl at C-5. Known for antioxidant and anti-inflammatory properties .
  • Ganoderic Acid B (GA-B): Features a hydroxyl group at C-3 and a carboxyl group at C-24. Exhibits anti-cancer activity .
  • Ganoderic Acid C2 (GA-C2): Distinguished by a hydroxyl group at C-15 and a carboxyl at C-26. Demonstrates aldose reductase inhibition (IC50: 3.8 µM) .
  • Ganoderic Acid E (GA-E): Structural details are less documented, but it is identified in HPLC-MS analyses with distinct retention times (peak 19 in ), suggesting unique polarity and molecular weight.

Table 1: Structural and Functional Comparison

Compound Key Functional Groups Molecular Weight* Bioactivity Source
Ganoderic Acid A C-3 hydroxyl, C-7 carbonyl ~516.7 g/mol Anti-inflammatory, anti-obesity Fruiting bodies
Ganoderic Acid B C-3 hydroxyl, C-26 carboxyl ~530.7 g/mol Anti-cancer Mycelia
Ganoderic Acid C2 C-15 hydroxyl, C-26 carboxyl ~570.7 g/mol Aldose reductase inhibition Spores
This compound Undocumented side chains ~556.7 g/mol* Anti-inflammatory Fruiting bodies

*Molecular weights estimated based on structural analogs .

Bioactivity Profiles

  • Anti-inflammatory Effects: GA-E, as part of Ganoderma triterpenoid mixtures, reduces lung injury in mice by suppressing TNF-α, IL-1β, and MPO levels .
  • Hepatoprotection: GA-E is detected in ethanol extracts protecting against alcoholic liver injury, though its individual contribution is uncharacterized .
  • Comparative Potency : GA-A and GA-C2 show higher bioactivity in specific pathways (e.g., aldose reductase inhibition by GA-C2), while GA-E’s role remains understudied .

Challenges in Research

  • Quantification : HPLC-MS identifies GA-E at lower concentrations compared to GA-A and GA-C2 .

Q & A

Basic Research Questions

Q. What methodologies are recommended for isolating ganoderic acid E from Ganoderma species, and how can purity be validated?

  • Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like silica gel column chromatography or preparative HPLC. Structural validation requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HR-ESI-MS) to confirm molecular formulas . Purity assessment should include HPLC-UV/ELSD with ≥95% purity thresholds, and comparisons to reference standards if available.

Q. How can researchers design initial bioactivity screens for this compound?

  • Answer : Prioritize assays aligned with reported bioactivities of related triterpenoids (e.g., anti-inflammatory, antitumor). For cytotoxicity, use MTT assays on cancer cell lines (e.g., HepG2, A549) with positive controls (e.g., doxorubicin). Include dose-response curves (e.g., 1–100 µM) and triplicate runs to ensure reproducibility. Validate findings with orthogonal assays (e.g., apoptosis via flow cytometry) .

Q. What are the challenges in standardizing this compound quantification across fungal extracts?

  • Answer : Variability in fungal strains, growth conditions, and extraction protocols can alter yields. Mitigate this by using authenticated Ganoderma strains (e.g., ATCC-deposited), standardized extraction solvents (e.g., 70% ethanol), and internal standards (e.g., deuterated analogs) for LC-MS/MS quantification. Document metadata (e.g., harvest time, geographic origin) to contextualize results .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported bioactivity across studies?

  • Answer : Conduct systematic reviews with inclusion/exclusion criteria (e.g., in vitro vs. in vivo studies, dose ranges) and meta-analyses to quantify effect sizes. Assess publication bias via funnel plots. Experimental replication under controlled conditions (e.g., identical cell lines, serum-free media) is critical to isolate compound-specific effects from matrix interference .

Q. What experimental strategies can elucidate this compound’s molecular targets and mechanisms of action?

  • Answer : Combine omics approaches (e.g., RNA-seq for transcriptomic profiling) with molecular docking to predict protein interactions (e.g., NF-κB, COX-2). Validate targets via siRNA knockdown or CRISPR-Cas9 gene editing followed by functional rescue experiments. Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure binding affinities .

Q. How should researchers optimize pharmacokinetic studies for this compound in preclinical models?

  • Answer : Employ LC-MS/MS for plasma/tissue quantification with a lower limit of detection (LLOD) ≤1 ng/mL. Assess bioavailability via intravenous vs. oral administration in rodent models. Monitor metabolites using UPLC-QTOF-MS and compare to human liver microsome incubations. Address solubility issues with nanoformulations (e.g., liposomes) .

Q. What statistical approaches are recommended for analyzing dose-dependent variability in this compound’s effects?

  • Answer : Use nonlinear regression models (e.g., log-logistic for IC50 calculations) and ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Report confidence intervals and effect sizes (e.g., Cohen’s d). For high-dimensional data (e.g., proteomics), apply false discovery rate (FDR) corrections .

Methodological Guidance for Data Reproducibility

  • Raw Data Management : Archive raw NMR/MS spectra, chromatograms, and cell culture protocols in repositories like Zenodo or Figshare. Use version-control tools (e.g., Git) for code/analyses .
  • Negative Controls : Include solvent-only controls in bioassays and verify compound stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) .

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